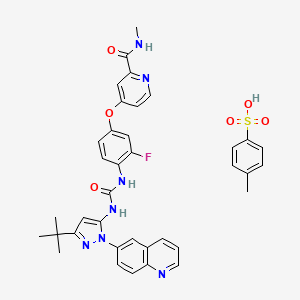
Rebastinib tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rebastinib Tosylate is the tosylate salt of rebastinib, an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity.
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
Rebastinib Tosylate is a multi-tyrosine kinase inhibitor, impacting several key proteins. It binds to and inhibits the Bcr-Abl fusion oncoprotein, Src family kinases LYN, HCK, FGR, and receptor tyrosine kinases TIE-2 and VEGFR-2. These kinases regulate various cellular responses, including differentiation, division, and adhesion, playing a critical role in cancer development and progression. The inhibition of these kinases suggests rebastinib tosylate's potential for treating various cancers (Rebastinib Tosylate, 2020).
Combination Therapy in Solid Tumors
Rebastinib is being investigated in combination with chemotherapies for treating advanced or metastatic solid tumors. A study explored its combination with carboplatin, highlighting rebastinib's role in inhibiting TIE2-expressing macrophages (TEMs) that contribute to chemotherapy resistance. This approach is considered promising for treating advanced solid tumors (Tolcher et al., 2019).
Inhibiting Tumor Growth and Metastasis
Rebastinib has been shown to significantly reduce primary tumor growth and lung metastasis in the PyMT breast cancer model. It works by inhibiting TIE2 kinase, impacting tumor vascularization and the recruitment of TEMs. This indicates its potential in preventing primary tumor rebound and metastasis, especially when combined with first-line interventional therapies (Smith et al., 2013).
Chronic Myeloid Leukemia and Acute Myeloid Leukemia
Rebastinib was investigated for its efficacy in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). It targeted BCR-ABL1 and FLT3 kinases, showing clinical activity but insufficient benefit to justify continued development for these particular leukemias. This study provides insights into rebastinib's kinase inhibition mechanism (Cortes et al., 2016).
Endometrial Cancer Treatment
A study on rebastinib combined with paclitaxel in endometrial cancer showed preliminary anti-tumor activity with an acceptable safety profile. This supports its further development for treating endometrial cancer, especially in heavily pretreated patients (Janku et al., 2021).
Tumor Microenvironment Modulation
Rebastinib's effect on the tumor microenvironment in metastatic cancer has been demonstrated. It reduces tumor growth and metastasis by inhibiting Tie2 and impacting tumor-infiltrating myeloid cells. This suggests its efficacy in enhancing the effects of chemotherapy and antiangiogenic therapy (Harney et al., 2017).
Imaging Application
A study explored fluorescent derivatives of rebastinib as imaging agents for Tie2, a receptor relevant in various diseases. This indicates potential in vivo applications for studying the role of Tie2 in diseases using rebastinib derivatives (Koch et al., 2019).
Propiedades
Número CAS |
1033893-29-6 |
|---|---|
Nombre del producto |
Rebastinib tosylate |
Fórmula molecular |
C37H36FN7O6S |
Peso molecular |
725.8 |
Nombre IUPAC |
2-Pyridinecarboxamide, 4-(4-((((3-(1,1-dimethylethyl)-1-(6-quinolinyl)-1H-pyrazol-5-yl)amino)carbonyl)amino)-3-fluorophenoxy)-N-methyl-, 4-methylbenzenesulfonate (1:1) |
InChI |
InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10) |
Clave InChI |
ARPBZBAWXAVDCE-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C)(C)C)=NN3C4=CC=C5N=CC=CC5=C4)=O)C(F)=C2)=C1)NC.O=S(C6=CC=C(C)C=C6)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rebastinib Tosylate; DCC-2036; DP-1919; DP 1919TO; DCC 2036; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



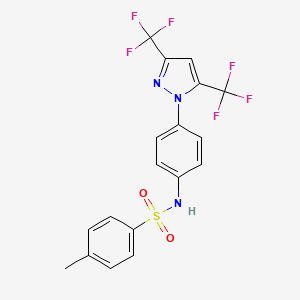
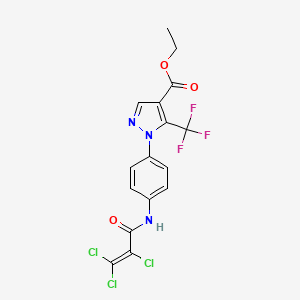

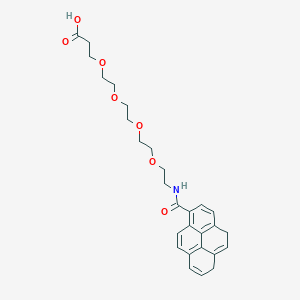
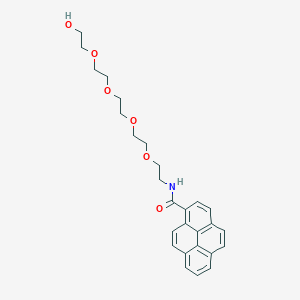
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
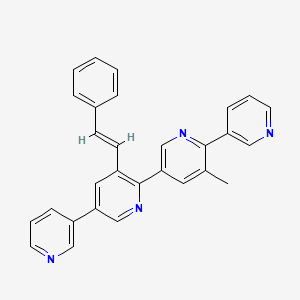
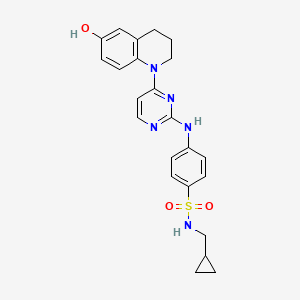
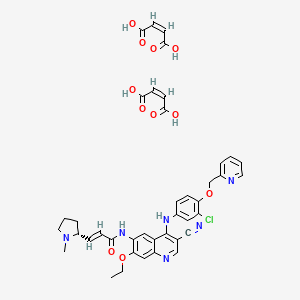
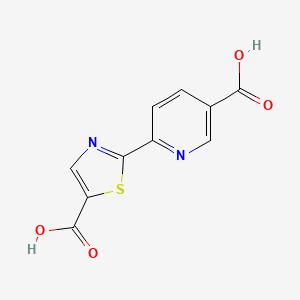
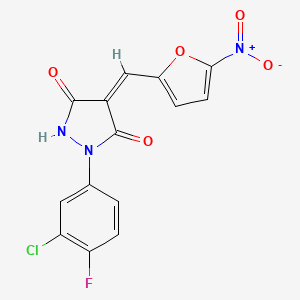
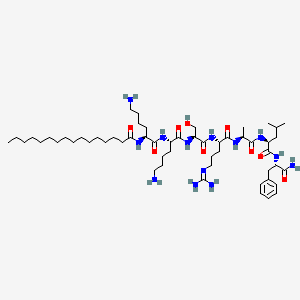
![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)
